molecular formula C16H22O6 B1325788 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid CAS No. 951891-97-7

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid

Cat. No. B1325788
M. Wt: 310.34 g/mol
InChI Key: HXVTVJCUDMBSKI-UHFFFAOYSA-N
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Description

The Trimethoxyphenyl (TMP) group, which includes the 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N- (prop-2-yn-1-yl)-3- (3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthetic key strategies involve condensation reaction and coupling reaction .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .


Chemical Reactions Analysis

The synthetic key strategies involve condensation reaction and coupling reaction to generate trans -3,4,5-trimethoxycinnamamides .

Scientific Research Applications

Antiproliferative Activity

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid derivatives have been synthesized and evaluated for their antiproliferative activity. Notably, a study by Nurieva et al. (2015) synthesized derivatives like 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, which exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, suggesting potential in cancer research (Nurieva et al., 2015).

Synthesis Methods

The compound has been utilized in the synthesis of various intermediates and derivatives. For instance, Ballini and Petrini (1984) discussed its use for synthesizing key intermediates for prostaglandins, indicating its value in organic synthesis (Ballini & Petrini, 1984).

Reactivity and Stability

Wada et al. (1997) examined the reactivity and stability of compounds related to 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid, specifically focusing on salts derived from 2,4,6-trimethoxyphenyl compounds. Their findings contribute to the understanding of the chemical behavior of trimethoxyphenyl compounds in different conditions (Wada et al., 1997).

Synthesis and Characterization

The synthesis and characterization of related compounds, such as those mentioned in studies by Guan et al. (2005) and Çeti̇nkaya (2017), provide insights into the chemical properties and potential applications of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid derivatives in pharmaceuticals and organic chemistry (Guan et al., 2005); (Çeti̇nkaya, 2017).

Future Directions

The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that there are many potential future directions for research and development of this compound.

properties

IUPAC Name

7-oxo-7-(2,4,5-trimethoxyphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-20-13-10-15(22-3)14(21-2)9-11(13)12(17)7-5-4-6-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVTVJCUDMBSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCCCCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263716
Record name 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid

CAS RN

951891-97-7
Record name 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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